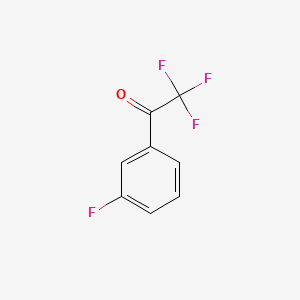

2,2,2,3’-Tetrafluoroacetofenona

Descripción general

Descripción

The compound of interest, 2,2,2,3'-Tetrafluoroacetophenone, is a fluorinated organic compound that is part of a broader class of chemicals with potential applications in organic chemistry, agrochemicals, and pharmaceuticals. While the provided papers do not directly discuss 2,2,2,3'-Tetrafluoroacetophenone, they do provide insights into related fluorinated compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

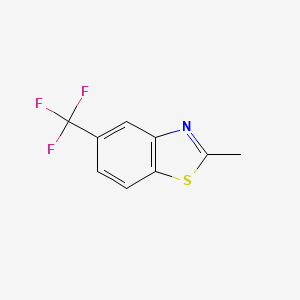

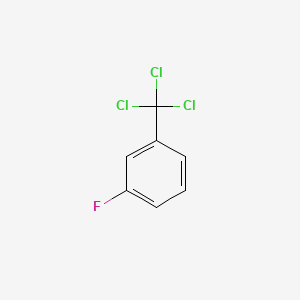

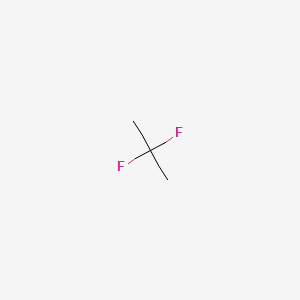

The synthesis of fluorinated organic compounds is a topic of significant interest due to their unique properties and potential applications. For instance, the synthesis of 2-(trifluoroacetyl)chromones, which are structurally related to acetophenones, involves Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection with sulfuric acid . Additionally, the synthesis of tetrafluorinated tetrasilanes is achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid . These methods highlight the versatility of fluorinated reagents and the importance of protecting group strategies in the synthesis of complex fluorinated molecules.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of strong carbon-fluorine bonds, which can influence the overall geometry and electronic properties of the molecule. For example, the structural characterization of tetrakis(trifluoromethanesulfonato)tetrasilanes reveals a distorted octahedral coordination of the central silicon atoms, influenced by Si···O interactions . This kind of detailed structural analysis is crucial for understanding the reactivity and potential applications of fluorinated compounds.

Chemical Reactions Analysis

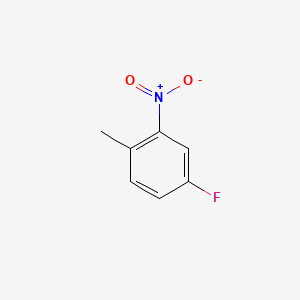

Fluorinated compounds can participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of the fluorine atoms. The reactions of 2-(trifluoroacetyl)chromones with diamines to produce tetrahydropyrazines and quinoxaline derivatives demonstrate the potential of fluorinated acetophenones to engage in heterocycle formation . Similarly, the reactivity of organolithium intermediates, such as tetrafluorophenyllithium, with various electrophiles showcases the synthetic utility of fluorinated intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, the introduction of fluorine can enhance the stability, lipophilicity, and bioactivity of organic molecules. The synthesis of α,α,γ,γ-tetrafluoro-β-hydroxy ketones and α-fluoroacetophenones illustrates the modification of physical and chemical properties through fluorination . Additionally, the ability of a novel heteroacene containing tetrafluorophenyl groups to act as a multi-response sensor for fluoride ion detection highlights the unique chemical sensing properties conferred by fluorination .

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

2,2,2,3’-Tetrafluoroacetofenona se utiliza como bloque de construcción en la síntesis de diversos compuestos farmacéuticos. Su singular estructura fluorada puede mejorar la estabilidad metabólica, la biodisponibilidad y la afinidad de unión de las moléculas de fármacos. Esto la hace valiosa en el desarrollo de nuevos medicamentos, particularmente en los campos de la oncología y la neurología .

Producción Agroquímica

Este compuesto también se utiliza en la producción de agroquímicos. Su naturaleza fluorada puede mejorar la eficacia y la estabilidad ambiental de los pesticidas y herbicidas. Al incorporar this compound en las formulaciones agroquímicas, los investigadores pueden desarrollar productos más efectivos y duraderos .

Ciencia de los Materiales

En la ciencia de los materiales, la this compound se emplea en la síntesis de polímeros y recubrimientos avanzados. Sus propiedades fluoradas contribuyen al desarrollo de materiales con mayor resistencia química, estabilidad térmica e hidrofobicidad. Estos materiales son útiles en diversas aplicaciones industriales, incluidos los recubrimientos protectores y los plásticos de alto rendimiento .

Síntesis Orgánica

El compuesto sirve como un intermedio versátil en la síntesis orgánica. Se utiliza en la preparación de haluros de arilo sustituidos, anhídridos y aminas. Su reactividad y estabilidad lo convierten en un reactivo valioso en la síntesis de moléculas orgánicas complejas, facilitando el desarrollo de nuevas entidades químicas para fines de investigación e industriales .

Investigación Ambiental

Se estudia la this compound por su posible impacto ambiental y sus vías de degradación. Comprender cómo interactúa este compuesto con el medio ambiente ayuda a evaluar sus riesgos ecológicos y desarrollar estrategias para su uso y eliminación seguros. La investigación en esta área es crucial para garantizar que los compuestos fluorados no representen peligros ambientales significativos .

Estudios Biológicos

En la investigación biológica, este compuesto se utiliza para estudiar las interacciones enzimáticas y la unión a los receptores. Su estructura única permite a los investigadores investigar los efectos de la fluoración en la actividad biológica, brindando información sobre el diseño de fármacos y moléculas bioactivas más efectivos. Estos estudios contribuyen a una comprensión más profunda de los procesos bioquímicos y las interacciones moleculares .

Estudios de Apagamiento Químico

La this compound está involucrada en estudios de apagamiento de transferencia de electrones. Los investigadores la utilizan para explorar los mecanismos de transferencia de electrones y apagamiento en varios sistemas químicos. Estos estudios son importantes para desarrollar nuevos materiales y tecnologías en campos como la fotovoltaica y la catálisis .

Química Analítica

El compuesto también se utiliza en química analítica para el desarrollo de nuevos métodos y técnicas analíticas. Sus distintas propiedades químicas lo convierten en un estándar o reactivo útil en diversos procedimientos analíticos, incluida la cromatografía y la espectroscopia. Esta aplicación ayuda a la detección y cuantificación precisas de sustancias químicas en mezclas complejas .

Sigma-Aldrich Thermo Fisher Scientific Apollo Scientific Apollo Scientific

Safety and Hazards

2,2,2,3’-Tetrafluoroacetophenone is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Mecanismo De Acción

Target of Action

The primary targets of 2,2,2,3’-Tetrafluoroacetophenone, also known as 2,2,2-trifluoro-1-(3-fluorophenyl)ethanone, are various enzymes, receptors, and ion channels . These targets play crucial roles in numerous biological functions, and their activity can be modulated by the interaction with 2,2,2,3’-Tetrafluoroacetophenone .

Mode of Action

2,2,2,3’-Tetrafluoroacetophenone interacts with its targets primarily through the inhibition of the target protein’s activity . This interaction leads to a reduction in the biological function of the target, altering the normal biochemical processes within the cell .

Result of Action

The molecular and cellular effects of 2,2,2,3’-Tetrafluoroacetophenone’s action would depend on the specific target and the biological function it modulates. Generally, the inhibition of target protein activity by 2,2,2,3’-Tetrafluoroacetophenone could lead to changes in cellular signaling, metabolism, or ion balance, among other effects .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSPTMFCJGKOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061042 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

708-64-5 | |

| Record name | 2,2,2,3′-Tetrafluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 708-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

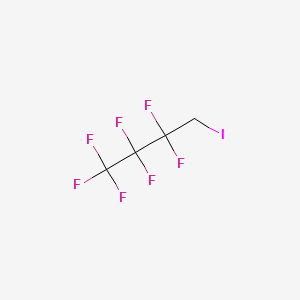

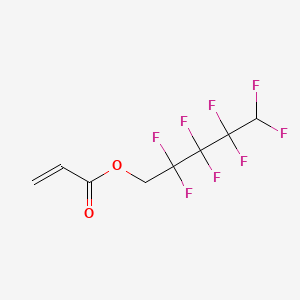

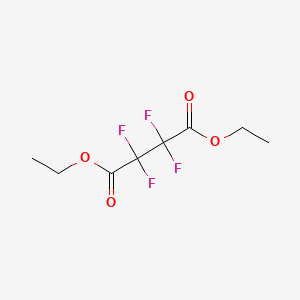

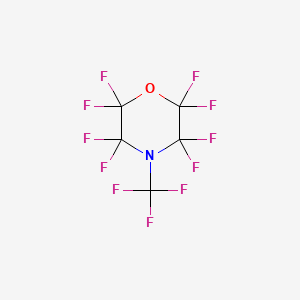

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)